KRAS G12C inhibitor 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

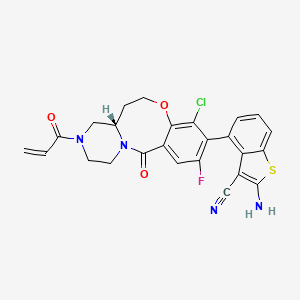

2D Structure

Properties

Molecular Formula |

C25H20ClFN4O3S |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1 |

InChI Key |

FLOCSULDJZSEOQ-ZDUSSCGKSA-N |

Isomeric SMILES |

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |

Canonical SMILES |

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

discovery and synthesis of "KRAS G12C inhibitor 18"

An In-Depth Technical Guide on the Discovery and Synthesis of KRAS G12C Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of KRAS G12C inhibitors, a groundbreaking class of targeted cancer therapies. While the specific designation "KRAS G12C inhibitor 18" is not prominently cited in publicly available literature, this document will focus on the core principles and methodologies that underpin the development of these critical therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to KRAS G12C and Its Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly common in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2][3] This mutation introduces a reactive cysteine residue that has become the key target for a new class of covalent inhibitors.

These inhibitors function by irreversibly binding to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C.[4] This covalent modification locks the protein in its inactive conformation, preventing it from engaging with downstream effector proteins and thereby inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[1][5]

The KRAS Signaling Pathway

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12C mutation impairs the ability of GAPs to bind, trapping KRAS in a constitutively active state and leading to uncontrolled cell growth, proliferation, and survival.[1]

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Discovery and Synthesis of KRAS G12C Inhibitors

The discovery of a switch II pocket on the surface of KRAS G12C was a pivotal moment that enabled the design of covalent inhibitors. The general structure of these inhibitors consists of a scaffold that provides binding affinity to this pocket and an electrophilic warhead, typically an acrylamide, that forms a covalent bond with the thiol group of the mutant cysteine.

While the specific synthesis of "this compound" is not detailed in the available literature, a general synthetic approach for this class of compounds often involves multi-step organic synthesis. Key steps typically include the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties, and finally, the addition of the acrylamide warhead.

Quantitative Data for Representative KRAS G12C Inhibitors

The clinical development of KRAS G12C inhibitors has been rapid, with two agents, sotorasib and adagrasib, receiving FDA approval.[3][6] Divarasib is another promising inhibitor in later stages of development.[7] The following tables summarize key clinical trial data for these compounds in NSCLC and CRC.

Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |

| Sotorasib | CodeBreaK 100[6][7] | 37.1% | 80.6% | 6.8 months | 12.5 months |

| Adagrasib | KRYSTAL-1[6][8] | 42.9% | 79.5% | 6.5 months | 12.6 months |

| Divarasib | Phase 1[7] | 53.4% | 87.9% | 13.1 months | Not Reached |

Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)

| Inhibitor | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |

| Sotorasib | Monotherapy[9] | 9.7% | 82.3% | 4.0 months |

| Adagrasib | Monotherapy[10] | 19% | 86% | 5.6 months |

| Adagrasib + Cetuximab | Combination[9][10] | 42-46% | 100% | 6.9 months |

| Divarasib | Monotherapy[9] | 36% | 85.5% | 5.6 months |

| Divarasib + Cetuximab | Combination[9] | 62.5% | - | 8.1 months |

Experimental Protocols

The evaluation of KRAS G12C inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

-

KRAS G12C Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR):

-

Immobilize biotinylated KRAS G12C protein on a streptavidin-coated sensor chip.

-

Prepare a series of dilutions of the inhibitor in a suitable running buffer.

-

Inject the inhibitor solutions over the sensor chip and monitor the binding response in real-time.

-

Calculate the association (k_on) and dissociation (k_off) rate constants to determine the binding affinity (K_D).

-

-

GTP-RAS Pulldown Assay:

-

Culture KRAS G12C mutant cells and treat with varying concentrations of the inhibitor.

-

Lyse the cells and incubate the lysates with a RAF-RBD (RAS-binding domain) affinity resin to specifically pull down active, GTP-bound KRAS.

-

Elute the bound proteins and analyze the levels of KRAS G12C by Western blotting.

-

Cell-Based Assays

-

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):

-

Seed KRAS G12C mutant and wild-type cell lines in 96-well plates.

-

Treat the cells with a serial dilution of the inhibitor for 72 hours.

-

Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

-

Downstream Signaling Pathway Analysis (Western Blotting):

-

Treat KRAS G12C mutant cells with the inhibitor for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated and total ERK and AKT.

-

Use secondary antibodies conjugated to a detection enzyme to visualize the protein bands and assess the inhibition of downstream signaling.

-

In Vivo Efficacy Studies

-

Xenograft Tumor Model:

-

Implant KRAS G12C mutant cancer cells subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and inhibitor treatment groups.

-

Administer the inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Measure tumor volume regularly and monitor the body weight of the mice.

-

At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.

Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.

Conclusion

The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Through a deep understanding of the structural biology of the mutant protein and innovative drug design, researchers have successfully drugged a target once thought to be intractable. The ongoing research focuses on overcoming resistance mechanisms, exploring combination therapies, and developing inhibitors for other KRAS mutations. The methodologies and data presented in this guide provide a foundational understanding for professionals in the field of oncology drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]

- 9. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of a KRAS G12C Covalent Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitor 18, a key analog in the development of the clinical candidate adagrasib (MRTX849). This document details the quantitative data, experimental protocols, and relevant biological pathways to facilitate further research and development in the field of targeted cancer therapy.

Core Structure-Activity Relationship Data

The development of potent and selective KRAS G12C inhibitors from the tetrahydropyridopyrimidine series, including compound 18, involved systematic modifications to optimize cellular potency, pharmacokinetic properties, and metabolic stability. The following tables summarize the key quantitative data that illustrate the structure-activity relationships of this chemical series.

Table 1: SAR of Modifications at the Naphthyl and Pyrimidine Moieties

| Compound | R1 (Naphthyl) | R2 (Pyrimidine) | NCI-H358 Cellular pERK IC50 (nM) |

| 7 | H | H | 4400 ± 73 |

| 12a | OMe | H | 140 ± 34 |

| 18 | Cl | Me | 1.0 ± 0.1 |

| 19 | Me | Me | 2.0 ± 0.2 |

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Table 2: SAR of Acrylamide Warhead Modifications

| Compound | R3 (Acrylamide) | NCI-H358 Cellular pERK IC50 (nM) | Mouse Whole Blood Stability (t1/2, h) |

| 18 | H | 1.0 ± 0.1 | 5 |

| 20 | F | 3.0 ± 0.2 | 27 |

| MRTX849 | F | 3.0 ± 0.2 | >48 (human) |

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Table 3: Pharmacokinetic Parameters of Key Analogs in Mice

| Compound | Dose (mg/kg, PO) | Cmax (µg/mL) | AUCinf (h·µg/mL) | Bioavailability (%) |

| 18 | 30 | 2.46 | 2.27 | 16.9 |

| 19 | 30 | 1.66 | 4.91 | 31.1 |

| MRTX849 | 30 | 3.42 | 22.9 | 53.6 |

Data sourced from Fell et al., J. Med. Chem. 2020, 63, 13, 6679–6693.

Signaling Pathways and Experimental Workflows

To understand the biological context and the evaluation process of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for KRAS G12C Inhibitor Development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

KRAS G12C Covalent Modification Assay (LC-MS/MS)

-

Protein Preparation: Recombinant human KRAS G12C (amino acids 2-185) is expressed and purified. The protein is pre-loaded with GDP by incubation with 15 mM EDTA for 1 hour, followed by the addition of 25 mM MgGDP and 50 mM MgCl2 and incubation for another hour.

-

Inhibitor Incubation: The GDP-loaded KRAS G12C protein is incubated with the test compound at a specific concentration (e.g., 1 µM) in an assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl2) at room temperature.

-

Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is quenched by the addition of a solution containing formic acid.

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the ratio of the mass of the unmodified KRAS G12C protein to the mass of the protein covalently bound to the inhibitor.

-

Data Analysis: The percentage of covalent modification is calculated for each time point to determine the rate of inactivation.

NCI-H358 Cellular Phospho-ERK (pERK) Inhibition Assay

-

Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 24 hours prior to the experiment to reduce basal pERK levels.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 3 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a suitable method (e.g., BCA assay).

-

Western Blot or MSD Analysis:

-

Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pERK1/2 and total ERK1/2. A loading control (e.g., GAPDH) is also probed.

-

Meso Scale Discovery (MSD): Lysates are analyzed using an MSD multi-spot plate assay for quantitative measurement of pERK and total ERK.

-

-

Data Analysis: The pERK signal is normalized to the total ERK signal. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Mouse Pharmacokinetics Study

-

Animal Model: Male CD-1 mice are used for the study.

-

Compound Formulation: The test compound is formulated in a suitable vehicle for oral (PO) and intravenous (IV) administration (e.g., a solution in 10% Captisol, 50 mM citrate buffer, pH 5.0).

-

Dosing:

-

Oral Administration: A single dose of the compound (e.g., 30 mg/kg) is administered by oral gavage.

-

Intravenous Administration: A single dose of the compound (e.g., 3 mg/kg) is administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected from a set of mice at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the test compound in the plasma samples is determined by LC-MS/MS analysis against a standard curve.

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the curve), and bioavailability (F%), are calculated using non-compartmental analysis software.[1]

References

Preclinical Profile of KRAS G12C Inhibitor 18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for "KRAS G12C inhibitor 18," a potent and orally active selective inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available data, including patent literature, to facilitate further research and development of this compound.

In Vitro Efficacy

"this compound" has demonstrated inhibitory activity against the KRAS G12C mutant protein and downstream signaling pathways in cellular assays.

Biochemical and Cellular Potency

The inhibitor has been characterized by its half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

| Assay Type | Target/Cell Line | IC50 Value |

| Biochemical Assay | KRAS G12C | 4.74 µM |

| p-ERK Inhibition | A549 (NSCLC) | 11.1 µM |

| p-ERK Inhibition | MIA PaCA-2 (Pancreatic) | 66.4 µM |

Caption: Summary of in vitro potency for this compound.

Experimental Protocols

A biochemical assay is utilized to determine the direct inhibitory effect of the compound on the KRAS G12C protein. A typical protocol would involve the following steps:

-

Reagents and Materials:

-

Recombinant human KRAS G12C protein

-

Guanosine diphosphate (GDP) and guanosine triphosphate (GTP)

-

SOS1 (Son of Sevenless 1) as a guanine nucleotide exchange factor (GEF)

-

A fluorescently labeled GTP analog (e.g., BODIPY-GTP)

-

Assay buffer (e.g., Tris-based buffer with MgCl2 and detergents)

-

"this compound" at various concentrations

-

384-well microplates

-

-

Procedure:

-

The KRAS G12C protein is pre-incubated with GDP.

-

"this compound" at serially diluted concentrations is added to the wells.

-

The nucleotide exchange reaction is initiated by the addition of SOS1 and the fluorescently labeled GTP analog.

-

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The fluorescence polarization or a similar detection method is used to measure the amount of fluorescent GTP bound to KRAS G12C.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

This assay measures the ability of the inhibitor to block the downstream signaling of the KRAS pathway in cancer cell lines harboring the G12C mutation.

-

Reagents and Materials:

-

A549 and MIA PaCA-2 cell lines

-

Cell culture medium (e.g., RPMI-1640 or DMEM with fetal bovine serum)

-

"this compound" at various concentrations

-

Lysis buffer

-

Antibodies: primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blot or ELISA reagents

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with "this compound" at a range of concentrations for a specified duration (e.g., 2 hours).

-

Following treatment, the cells are lysed to extract total protein.

-

The protein concentration of each lysate is determined.

-

The levels of p-ERK and total ERK are quantified using Western blotting or ELISA.

-

The p-ERK signal is normalized to the total ERK signal.

-

The IC50 value is determined by plotting the percentage of p-ERK inhibition against the inhibitor concentration.

-

In Vivo Efficacy

The anti-tumor activity of "this compound" has been evaluated in a preclinical xenograft model.

Tumor Growth Inhibition

In a xenograft model using the H358 non-small cell lung cancer (NSCLC) cell line, oral administration of "this compound" resulted in anti-tumor activity.

| Animal Model | Cell Line | Treatment | Outcome |

| Xenograft Mouse Model | H358 (NSCLC) | 30 mg/kg, twice daily (p.o.) | Anti-tumor growth activity and dose-dependent inhibition of p-ERK |

Caption: Summary of in vivo efficacy of this compound.

Experimental Protocol

-

Animal Husbandry:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Animals are housed in a pathogen-free environment with access to food and water ad libitum.

-

-

Tumor Implantation:

-

H358 cells are cultured and harvested.

-

A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Tumor volume is monitored regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

"this compound" is administered orally at the specified dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured throughout the study.

-

-

Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.

-

Tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).

-

The anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.

-

Signaling and Experimental Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: KRAS Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vivo H358 xenograft study.

The Downstream Signaling Labyrinth of KRAS G12C Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling effects of KRAS G12C inhibitor 18, a representative covalent inhibitor targeting the KRAS G12C oncoprotein. This document details the inhibitor's mechanism of action, its impact on key cellular signaling pathways, and the experimental methodologies used to elucidate these effects.

Introduction to KRAS G12C and its Inhibition

The KRAS gene is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation, a transversion from guanine to thymine at codon 12, results in a glycine-to-cysteine substitution. This mutation impairs the intrinsic GTPase activity of the KRAS protein, trapping it in an active, GTP-bound state and leading to constitutive activation of downstream pro-proliferative and survival signaling pathways.[1][2]

KRAS G12C inhibitors are a class of targeted therapies that exploit the unique cysteine residue introduced by the G12C mutation. These inhibitors form a covalent bond with the thiol group of cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[1] This prevents its interaction with downstream effector proteins, thereby inhibiting oncogenic signaling. "KRAS inhibitor-18" is a potent KRAS G12C inhibitor with a reported IC50 of 4.74 µM.[3]

Core Signaling Pathways Modulated by this compound

The primary downstream signaling cascades affected by the inhibition of KRAS G12C are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.

The MAPK/ERK Pathway

The RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[1] Upon activation by GTP-bound RAS, a series of phosphorylation events activates RAF, which in turn phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus to regulate gene expression.

This compound, by locking KRAS G12C in an inactive state, directly prevents the activation of the RAF-MEK-ERK cascade.[4] This leads to a significant reduction in the levels of phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling axis downstream of RAS that governs cell growth, metabolism, and survival.[1] Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K, initiating a signaling cascade that leads to the activation of AKT and subsequently mTOR.

The effect of KRAS G12C inhibitors on the PI3K/AKT/mTOR pathway is often more complex and context-dependent compared to the MAPK/ERK pathway.[1] While direct inhibition of KRAS G12C can lead to a reduction in AKT phosphorylation (p-AKT) in some cell lines, this effect is not universally observed.[5][6] This variability can be attributed to several factors, including the presence of co-mutations in the PI3K pathway (e.g., PIK3CA mutations) or feedback activation of receptor tyrosine kinases (RTKs) that can independently activate PI3K signaling.[5][7]

Quantitative Effects of this compound on Downstream Signaling

The efficacy of this compound can be quantified by its ability to inhibit cell proliferation and suppress downstream signaling markers. The following tables summarize the available quantitative data for this inhibitor.

| Cell Line | Cancer Type | IC50 (µM) |

| MIA PaCa-2 | Pancreatic Cancer | 66.4 |

| A549 | Lung Cancer | 11.1 |

| Table 1: p-ERK Inhibition by KRAS inhibitor-18.[3] |

| Parameter | Value (µM) |

| IC50 (KRAS G12C) | 4.74 |

| Table 2: Potency of KRAS inhibitor-18.[3] |

Visualizing the Signaling Landscape and Experimental Workflow

To better understand the intricate signaling networks and the experimental approaches to study them, the following diagrams are provided.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Efficacy of KRAS G12C Inhibitor 18 in Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a specific substitution of cysteine for glycine at codon 12, has emerged as a key therapeutic target. This has led to the development of specific covalent inhibitors that bind to the mutant cysteine and lock the KRAS protein in an inactive state. This technical guide provides an in-depth overview of the in vitro activity of a specific compound, KRAS G12C inhibitor 18, focusing on its ability to inhibit the growth of tumor cell lines harboring the KRAS G12C mutation. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound was evaluated against two human cancer cell lines known to carry the KRAS G12C mutation: MIA PaCa-2 (pancreatic cancer) and A549 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) for cell growth and for the inhibition of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK), a key downstream effector in the KRAS signaling pathway, were determined.

| Cell Line | Cancer Type | KRAS Mutation Status | This compound IC50 (µM) | p-ERK Inhibition IC50 (µM) |

| MIA PaCa-2 | Pancreatic Carcinoma | Homozygous G12C[1][2] | 4.74[3] | 66.4[3] |

| A549 | Lung Carcinoma | G12S (Note: While often used in KRAS studies, A549 harbors a G12S mutation, not G12C, which may explain differences in inhibitor sensitivity)[4][5] | Not specified for G12C inhibitor 18, but p-ERK inhibition was measured. | 11.1[3] |

Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth. KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby blocking downstream signaling.

Caption: The KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed, synthesized protocols for the key experiments used to evaluate the efficacy of this compound. These are based on standard methodologies employed for similar compounds.

Cell Culture

-

MIA PaCa-2 Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:4 to 1:6.

-

-

A549 Cells:

-

Culture Medium: F-12K Medium supplemented with 10% FBS.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.

-

Cell Viability Assay (IC50 Determination)

This protocol is based on the use of a luminescent ATP-based assay such as CellTiter-Glo®.

Caption: Workflow for determining the IC50 of this compound on tumor cell line growth.

Detailed Steps:

-

Cell Seeding: Trypsinize and count MIA PaCa-2 or A549 cells. Seed the cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).

-

Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for p-ERK Inhibition

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Detailed Steps:

-

Cell Culture and Treatment: Seed MIA PaCa-2 or A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 2 to 4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal and the loading control to determine the extent of inhibition at each concentration of the inhibitor.

Conclusion

This compound demonstrates potent inhibitory activity against the growth of the KRAS G12C mutant pancreatic cancer cell line MIA PaCa-2. The compound also effectively inhibits the phosphorylation of ERK, a critical downstream mediator of KRAS signaling, in both MIA PaCa-2 and A549 cell lines. The provided protocols offer a robust framework for the in vitro characterization of this and similar KRAS G12C inhibitors. Further investigation is warranted to explore the full therapeutic potential of this compound in preclinical models of KRAS G12C-driven cancers.

References

- 1. MIA PaCa-2 and PANC-1 – pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. KRASG12C Can Either Promote or Impair Cap-Dependent Translation in Two Different Lung Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Target Engagement Studies for KRAS G12C Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has emerged as a key therapeutic target. This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[1] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in the GDP-bound state has marked a paradigm shift in targeting this previously "undruggable" protein.

Target engagement (TE) studies are critical in the development of these inhibitors. They provide definitive evidence that a compound binds to its intended target in a relevant biological system, which is essential for interpreting pharmacological outcomes and guiding dose selection in preclinical and clinical settings. This guide provides an in-depth overview of the core methodologies used to assess the target engagement of KRAS G12C inhibitors, with a specific focus on the publicly available data for "KRAS G12C inhibitor 18."

The KRAS G12C Signaling Pathway

KRAS G12C constitutively activates downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, to drive tumorigenesis.[1][2] KRAS G12C inhibitors act by covalently binding to the cysteine-12 residue, trapping the protein in its inactive, GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby blocking downstream signal transduction.[3]

Quantitative Data for this compound

The following table summarizes the available biochemical and cellular potency data for this compound. This data provides a baseline for its activity against the target and its effect on downstream signaling.

| Parameter | Assay Type | Target/Cell Line | Value | Reference |

| IC50 | Biochemical | KRAS G12C Protein | 4.74 μM | [4] |

| IC50 | p-ERK Inhibition | MIA PaCA-2 (Pancreatic) | 66.4 μM | [4] |

| IC50 | p-ERK Inhibition | A549 (Lung) | 11.1 μM | [4] |

Experimental Protocols for Target Engagement

A multi-tiered approach involving biochemical, cellular, and in vivo assays is necessary to fully characterize the target engagement of a KRAS G12C inhibitor.

Biochemical Assays

Biochemical assays confirm direct binding and functional inhibition of the purified KRAS G12C protein.

4.1.1 Nucleotide Exchange Assay (TR-FRET)

This assay measures the inhibitor's ability to prevent the exchange of GDP for GTP, a key step in KRAS activation.

-

Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is used to measure the binding of a fluorescently labeled GTP analog to the KRAS protein. Inhibition of nucleotide exchange by a compound results in a decreased FRET signal.[5]

-

Protocol Outline:

-

Reagents: Purified, recombinant KRAS G12C protein; GEF protein (e.g., SOS1); fluorescently labeled GTP analog (e.g., BODIPY-GTP); Europium-labeled anti-His antibody (for His-tagged KRAS).

-

Incubation: KRAS G12C protein is pre-incubated with a serial dilution of the test inhibitor (e.g., "inhibitor 18") in an assay buffer.

-

Reaction Initiation: The nucleotide exchange reaction is initiated by adding the GEF and the fluorescent GTP analog.

-

Detection: The reaction plate is incubated to allow for nucleotide exchange, and the TR-FRET signal is read on a compatible plate reader at specific excitation and emission wavelengths.

-

Data Analysis: The resulting data is normalized to controls (no inhibitor and no enzyme) and plotted against inhibitor concentration to calculate an IC50 value.[6][7]

-

4.1.2 Thermal Shift Assay (TSA)

TSA measures the change in the thermal stability of the KRAS G12C protein upon inhibitor binding.

-

Principle: Covalent binding of an inhibitor stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to unfolded proteins.[8]

-

Protocol Outline:

-

Reagents: Purified KRAS G12C protein; fluorescent dye (e.g., SYPRO Orange); test inhibitor.

-

Reaction Setup: The protein, dye, and inhibitor are combined in a qPCR plate.

-

Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient (e.g., 25°C to 95°C). Fluorescence is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve. The shift in Tm (ΔTm) in the presence of the inhibitor indicates target engagement.[8]

-

Cellular Target Engagement Assays

These assays confirm that the inhibitor can penetrate the cell membrane and bind to KRAS G12C in its native environment.

4.2.1 Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are a powerful tool for measuring protein-protein interactions and target engagement in living cells.[9][10]

-

Principle: KRAS G12C is tagged with a bioluminescent donor (e.g., NanoLuc luciferase), and a tracer molecule that binds to KRAS is linked to a fluorescent acceptor. In the absence of an inhibitor, the tracer binds to KRAS, bringing the donor and acceptor into proximity and generating a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.[11]

-

Experimental Workflow: The general workflow for a cellular BRET assay is depicted below.

-

Protocol Outline:

-

Cell Line: Use a cell line (e.g., HEK293) engineered to express KRAS G12C fused to a NanoLuc tag.

-

Plating: Seed the cells into a white, opaque 96- or 384-well plate suitable for luminescence measurements.

-

Treatment: Treat the cells with varying concentrations of the test inhibitor and incubate for a defined period.

-

Detection: Add the fluorescent tracer and the NanoLuc substrate to the wells.

-

Measurement: Immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) and calculate the BRET ratio. This ratio is used to determine the potency of the inhibitor in displacing the tracer.[10]

-

In Vivo Target Engagement

In vivo assays are the definitive method to confirm that an inhibitor reaches the tumor tissue and engages its target at therapeutic concentrations.

4.3.1 Immunoaffinity LC-MS/MS

This highly sensitive mass spectrometry-based method directly quantifies the amount of inhibitor-bound (adducted) and unbound KRAS G12C in tumor biopsies.[12][13]

-

Principle: Following treatment, tumor tissue is harvested and lysed. The KRAS G12C protein (both bound and unbound) is captured using a specific antibody. After enzymatic digestion, unique peptides corresponding to the free and drug-adducted protein are quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

-

Experimental Workflow: The workflow for quantifying in vivo target engagement is outlined below.

-

Protocol Outline:

-

Model: Use a relevant xenograft model, such as MIA PaCa-2 or NCI-H358 cells, implanted in immunocompromised mice.

-

Dosing: Administer the KRAS G12C inhibitor via the intended clinical route (e.g., oral gavage).

-

Sample Collection: Collect tumor biopsies at various time points post-dose to assess the kinetics of target engagement.

-

Sample Preparation: Snap-freeze tissues immediately. Lyse the tissue and quantify total protein concentration.

-

Enrichment & Digestion: Incubate the protein lysate with magnetic beads conjugated to an anti-RAS antibody. After washing, perform on-bead digestion.

-

LC-MS/MS Quantification: Analyze the resulting peptides using a highly sensitive mass spectrometer operating in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to measure the signal from the specific peptides of interest.[14]

-

Analysis: Calculate the percentage of target occupancy by comparing the signal intensity of the drug-bound peptide to the sum of the bound and unbound peptides.[12][13]

-

Conclusion

Characterizing the target engagement of a novel compound like "this compound" is a foundational step in its preclinical development. The methodologies described herein—from initial biochemical validation to complex in vivo occupancy studies—form a comprehensive package for understanding how, where, and to what extent the inhibitor interacts with its target. While specific data for "inhibitor 18" is limited, the established protocols and workflows used for other clinical-stage KRAS G12C inhibitors provide a clear and robust roadmap for its continued evaluation. These studies are indispensable for building a strong data package to support its progression as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS inhibitor-18 — TargetMol Chemicals [targetmol.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of KRAS G12C Inhibitor 18 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The glycine to cysteine substitution at codon 12 (G12C) is a common oncogenic mutation, creating a constitutively active protein that promotes uncontrolled cell growth and proliferation. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, the discovery of a cryptic pocket near the mutant cysteine has enabled the development of covalent inhibitors that specifically target the KRAS G12C variant. This technical guide provides an in-depth structural and functional analysis of "KRAS G12C inhibitor 18," a potent and orally active covalent inhibitor.

KRAS G12C Signaling Pathway

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active form. This results in the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumorigenesis.

This compound: Compound Profile

This compound, also identified as compound 34 in patent WO2021118877A1, is a small molecule inhibitor designed to covalently bind to the cysteine residue of the KRAS G12C mutant. This irreversible binding locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

| Property | Value |

| Chemical Formula | C25H20ClFN4O3S |

| CAS Number | 2649788-45-2 |

Quantitative Biological Activity

The biological activity of this compound has been characterized through various in vitro and in vivo assays.

| Assay Type | Cell Line / System | Endpoint | IC50 / Activity | Reference |

| Biochemical Assay | KRAS G12C Protein | Inhibition of SOS1-mediated nucleotide exchange | IC50: 4.74 µM | [1] |

| Cellular p-ERK Inhibition | MIA PaCa-2 (Pancreatic Cancer) | p-ERK Levels | IC50: 66.4 µM | [1] |

| Cellular p-ERK Inhibition | A549 (Lung Cancer) | p-ERK Levels | IC50: 11.1 µM | [1] |

| Cell Growth Inhibition | H358, SW1436, MiaPaca-2 | Cell Viability | Effective Inhibition | [2] |

| In Vivo p-ERK Inhibition | H358 Xenograft Model | p-ERK Levels | Dose-dependent inhibition (12.5-100 mg/kg) | [2] |

| In Vivo Anti-tumor Activity | H358 Xenograft Model | Tumor Growth | Anti-tumor activity at 30 mg/kg (p.o., twice daily) | [2] |

Structural Analysis of Binding

While a specific co-crystal structure of KRAS G12C with inhibitor 18 is not publicly available, the binding mode can be inferred from the structures of other covalent inhibitors that target the same Switch-II pocket. These inhibitors form a covalent bond with the thiol group of Cys12. The inhibitor molecule occupies a pocket that is present in the GDP-bound state of the protein, located behind the Switch-II region. This binding event prevents the conformational changes required for GTP binding and subsequent activation of downstream effectors.

The binding of covalent inhibitors to the Switch-II pocket is a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the pocket.

-

Covalent Bond Formation: The reactive moiety of the inhibitor then forms an irreversible covalent bond with the Cys12 residue.

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, catalyzed by the guanine nucleotide exchange factor SOS1.

-

Reagents: Recombinant KRAS G12C protein, SOS1 protein, fluorescently labeled GDP (e.g., mant-GDP), and unlabeled GTP.

-

Procedure:

-

KRAS G12C is pre-incubated with mant-GDP.

-

The inhibitor at various concentrations is added to the KRAS G12C/mant-GDP complex.

-

The exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.

-

The decrease in fluorescence, as mant-GDP is displaced by GTP, is monitored over time.

-

The rate of fluorescence decay is used to determine the IC50 of the inhibitor.

-

Cellular Assay: p-ERK Inhibition Assay

This assay determines the inhibitor's ability to block the KRAS signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

-

Cell Culture: KRAS G12C mutant cell lines (e.g., H358, MIA PaCa-2) are cultured to 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of the inhibitor for a specified period (e.g., 2-24 hours).

-

Lysis: Cells are lysed to extract total protein.

-

Quantification: Phosphorylated ERK (p-ERK) and total ERK levels are quantified using an immunoassay method such as ELISA or Western Blot.

-

Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the inhibitor concentration to determine the IC50 value.

In Vivo Assay: Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: KRAS G12C mutant human cancer cells (e.g., H358) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors are excised, and can be used for pharmacodynamic analysis (e.g., p-ERK levels).

Experimental Workflow

The characterization of a novel KRAS G12C inhibitor like inhibitor 18 typically follows a structured workflow from initial screening to in vivo efficacy studies.

Mechanism of Action: A Logical Relationship

The mechanism of action of this compound can be summarized as a series of cause-and-effect relationships.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its covalent mechanism of action provides a potent and specific means of inhibiting the oncogenic signaling driven by this mutation. The data presented in this guide demonstrate its activity from the biochemical to the in vivo level. Further structural studies, including the determination of a co-crystal structure, will provide more detailed insights into its binding interactions and pave the way for the design of next-generation KRAS G12C inhibitors with improved efficacy and resistance profiles.

References

Methodological & Application

Application Notes and Protocols for KRAS G12C Inhibitor 18

These application notes provide a detailed protocol for the cellular characterization of "KRAS G12C inhibitor 18," a potent and selective inhibitor of the KRAS G12C mutant protein. The following sections describe the mechanism of action, provide quantitative data for its activity, and outline detailed experimental procedures for its evaluation in a cellular context.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] "this compound" is a small molecule designed to covalently bind to the mutant cysteine residue in KRAS G12C, thereby trapping the protein in its inactive, GDP-bound state and inhibiting downstream signaling.[3]

Mechanism of Action

This compound selectively targets the G12C mutant form of the KRAS protein. By binding to the inactive GDP-bound state, it prevents the subsequent binding of GTP, which is required for KRAS activation.[3] This inhibition leads to the downregulation of downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for cell cycle progression and survival.[1][4] The primary mode of action is the suppression of proliferative signals, leading to an anti-tumor effect in KRAS G12C-mutant cancer cells.

Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency metrics.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Biochemical Assay | - | KRAS G12C Inhibition | IC50: 4.74 µM | [5] |

| Cellular Assay (p-ERK Inhibition) | MIA PaCa-2 (Pancreatic) | IC50 | 66.4 µM | [5] |

| Cellular Assay (p-ERK Inhibition) | A549 (Lung) | IC50 | 11.1 µM | [5] |

Signaling Pathway

The diagram below illustrates the central role of KRAS G12C in oncogenic signaling and the point of intervention for this compound.

Experimental Protocols

The following are detailed protocols for evaluating the cellular activity of this compound.

Cell Viability Assay

This protocol determines the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (e.g., BxPC-3)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot for p-ERK Inhibition

This protocol assesses the ability of the inhibitor to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK.

Materials:

-

KRAS G12C mutant cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for 2-24 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-ERK signal to the total ERK signal.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cellular characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

starting concentration of "KRAS G12C inhibitor 18" for in vitro studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "KRAS G12C inhibitor 18" (also referred to as compound 3-10 or compound 34) in in vitro studies. The document outlines recommended starting concentrations, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway.

Introduction

KRAS is a frequently mutated oncogene, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. "this compound" is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive GDP-bound state. This inhibition prevents downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately leading to reduced cell proliferation and tumor growth.[1][2]

Data Presentation

The following table summarizes the reported in vitro activity of "this compound" and provides a starting point for experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

| Inhibitor Name | Assay Type | Cell Line | IC₅₀ | Recommended Starting Concentration Range |

| This compound | Biochemical Assay | - | 4.74 µM[1] | 0.1 µM - 50 µM |

| This compound | p-ERK Inhibition | MIA PaCa-2 | 66.4 µM[1] | 1 µM - 100 µM |

| This compound | p-ERK Inhibition | A549 | 11.1 µM[1] | 0.5 µM - 50 µM |

| This compound | Cell Proliferation | H358, SW1436, MIA PaCa-2 | Not specified | 0.01 µM - 100 µM |

Mandatory Visualization

KRAS G12C Signaling Pathway

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Proliferation Assay (2D Culture)

This protocol is adapted from the general method described in patent WO2021118877A1 for the evaluation of KRAS G12C inhibitors.[1]

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549, H358, SW1436)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well tissue culture plates

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 4,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium supplemented with 10% FBS.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of "this compound" in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Include a DMSO vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO.

-

Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the DMSO control wells.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression sigmoidal dose-response curve fitting model.

-

Western Blot for p-ERK Inhibition

This is a general protocol for assessing the inhibition of the KRAS downstream effector p-ERK. The specific treatment time for "this compound" has not been reported; therefore, a time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to determine the optimal treatment duration.

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, A549)

-

6-well tissue culture plates

-

"this compound" stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of "this compound" (based on the IC₅₀ values in the table) or DMSO for the desired amount of time.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal and then to the loading control.

-

Calculate the percentage of inhibition relative to the DMSO control for each concentration.

-

Determine the IC₅₀ for p-ERK inhibition.

-

References

Application Notes and Protocols: Evaluation of KRAS G12C Inhibitor 18 in an H358 Lung Cancer Xenograft Model

Introduction

KRAS is one of the most frequently mutated oncogenes in cancer, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC).[1] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in treating this patient population.[2][3] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways that drive tumor growth and proliferation, such as the MAPK and PI3K-AKT pathways.[4][5]

The NCI-H358 cell line, which harbors the KRAS G12C mutation, is a widely used preclinical model for evaluating the efficacy of KRAS G12C inhibitors.[6] When grown as xenografts in immunocompromised mice, H358 tumors allow for the in vivo assessment of a compound's anti-tumor activity, pharmacokinetics, and pharmacodynamics.

These application notes provide a comprehensive overview and detailed protocols for evaluating a novel KRAS G12C inhibitor, herein referred to as "Inhibitor 18," in the H358 subcutaneous xenograft model. The methodologies outlined are based on established preclinical studies with similar inhibitors.

Signaling Pathway of KRAS G12C and Mechanism of Inhibition

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR, promoting cell proliferation and survival.[4][8] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12, trapping KRAS in the inactive GDP-bound state and inhibiting these downstream oncogenic signals.[2]

References

- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyagen.com [cyagen.com]

- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with KRAS G12C Inhibitor 18

These application notes provide detailed information and protocols for the in vivo use of KRAS G12C inhibitor 18 in mouse models of cancer. The content is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction

KRAS G12C is a specific mutation in the KRAS gene, a key regulator of cell growth and proliferation. This mutation is a prevalent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This compound is a potent and orally bioavailable small molecule that selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the RAF/MEK/ERK (MAPK) pathway, which are crucial for tumor cell survival and growth.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in xenograft models.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for in vivo studies using this compound and other representative KRAS G12C inhibitors.

Table 1: In Vivo Dosing Regimen for this compound

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Animal Model | H358 (NSCLC) xenograft mouse model | [1] |

| Dose | 30 mg/kg | [1] |

| Route of Administration | Oral (p.o.) | [1] |

| Frequency | Twice daily | [1] |

| Observed Effect | Anti-tumor growth activity | [1] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Animal Model | Not specified | [1] |

| Dose Range | 12.5 to 100 mg/kg (single dose) | [1] |

| Timepoint | 8 hours post-dose | [1] |

| Biomarker Inhibition | Dose-dependent inhibition of pERK and active KRAS | [1] |

Table 3: Comparative In Vivo Dosing of Other KRAS G12C Inhibitors in Mouse Models

| Inhibitor | Animal Model | Dose | Route of Administration | Frequency | Reference |

| Sotorasib (AMG-510) | Syngeneic mouse models | 100 mg/kg | Not specified | Once daily | [2] |

| Adagrasib (MRTX849) | H358 xenografts | 10, 30, 100 mg/kg | Oral gavage | Once daily | [3] |

| JMKX001899 | H358-Luc and H23-Luc intracranial xenografts | 100 mg/kg | Oral | Once daily | [4] |

| ZG19018 | H358 and MIA PaCa-2 xenografts | Not specified | Oral | Not specified | [1] |

| BI-1823911 | NCI-H358 and MIA PaCa-2 xenografts | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

This section provides detailed protocols for in vivo efficacy studies using this compound in a xenograft mouse model.

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

1. Animal Model and Cell Line

-

Animal Strain: Athymic Nude (nu/nu) or other immunocompromised mice (e.g., NOD-SCID).

-

Cell Line: NCI-H358 (human non-small cell lung cancer) or other cancer cell lines harboring the KRAS G12C mutation.

-

Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation

-

Harvest exponentially growing NCI-H358 cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

3. Animal Monitoring and Tumor Measurement

-

Monitor the health and body weight of the mice daily for the first week and then 2-3 times per week.

-

Once tumors are palpable, measure tumor dimensions using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

4. Randomization and Treatment

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle solution used to formulate the inhibitor.

-

Treatment Group: Administer this compound at a dose of 30 mg/kg.

5. Drug Formulation and Administration

-

Formulation: Prepare a fresh formulation of this compound daily. A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The specific solubility characteristics of inhibitor 18 should be confirmed to ensure appropriate formulation.

-

Administration: Administer the formulated inhibitor or vehicle control orally (p.o.) via gavage twice daily. The volume of administration should be based on the body weight of the individual mouse (e.g., 10 mL/kg).

6. Efficacy Endpoints and Data Analysis

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a prespecified size.

-

Primary endpoints:

-

Tumor growth inhibition (TGI).

-

Tumor regression.

-

Changes in body weight as an indicator of toxicity.

-

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

-

Analyze the data by comparing the mean tumor volumes and body weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Pharmacodynamic Analysis in Tumor-Bearing Mice

1. Study Design

-

Establish H358 xenografts in mice as described in Protocol 1.

-

Once tumors reach a suitable size (e.g., 300-500 mm³), administer a single oral dose of this compound at various dose levels (e.g., 12.5, 25, 50, and 100 mg/kg) or the recommended treatment dose (30 mg/kg) for time-course analysis.

2. Sample Collection

-

At specified time points after dosing (e.g., 2, 4, 8, 24 hours), euthanize cohorts of mice (n=3-4 per time point/dose).

-

Collect tumor tissue and plasma samples. Flash-freeze tumor samples in liquid nitrogen and store at -80°C for subsequent analysis.

3. Biomarker Analysis

-

Western Blotting: Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation levels of downstream signaling proteins, such as p-ERK and p-AKT, relative to total ERK and AKT. Also, assess the levels of active (GTP-bound) KRAS using a RAS activation assay.

-

Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin for IHC analysis of p-ERK and other relevant biomarkers.

Visualizations

Signaling Pathway Diagram

Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 18.

Experimental Workflow Diagram

References

Application Notes and Protocols for KRAS G12C Inhibitors in Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KRAS G12C inhibitors in colorectal cancer (CRC) cell lines. Due to the limited public data on the specific compound "KRAS G12C inhibitor 18," this document utilizes data from the well-characterized and clinically relevant KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), as representative examples to illustrate the application and expected outcomes in preclinical CRC models.

Introduction

The KRAS oncogene is frequently mutated in colorectal cancer, with the G12C mutation present in approximately 3-4% of cases.[1][2] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival.[3]